REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][N:4]1[CH2:9][CH2:8][N:7]([CH2:10][CH2:11][N:12]2C(=O)C3C(=CC=CC=3)C2=O)[CH2:6][CH2:5]1.O.NN>CCO>[NH2:12][CH2:11][CH2:10][N:7]1[CH2:8][CH2:9][N:4]([CH2:3][CH2:2][OH:1])[CH2:5][CH2:6]1 |f:1.2|
|
Name
|
2-{2-[4-(2-Hydroxy-ethyl)-piperazin-1-yl]-ethyl}-isoindole-1,3-dione
|
Quantity
|
370 mg
|
Type
|
reactant
|
Smiles
|
OCCN1CCN(CC1)CCN1C(C2=CC=CC=C2C1=O)=O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
88 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is then refluxed for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The precipitated product is isolated by filtration
|
Type
|
WASH
|
Details
|
washed subsequently with cold EtOH
|
Type
|
CUSTOM
|
Details
|
dried in HV
|
Name
|
|
Type
|
product
|
Smiles
|
NCCN1CCN(CC1)CCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |